molecular formula C9H8BrClO2 B1425436 Methyl 3-(bromomethyl)-2-chlorobenzoate CAS No. 920759-94-0

Methyl 3-(bromomethyl)-2-chlorobenzoate

Cat. No. B1425436
M. Wt: 263.51 g/mol
InChI Key: FMIQVNNVKYWPIH-UHFFFAOYSA-N
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Description

Methyl 3-(bromomethyl)benzoate is a chemical compound used in laboratory settings . It is also known as Benzoic acid, 3-(bromomethyl)-, methyl ester .


Chemical Reactions Analysis

While specific chemical reactions involving Methyl 3-(bromomethyl)benzoate were not found in the search results, it’s worth noting that bromomethyl groups are often involved in various organic reactions, including allylation .


Physical And Chemical Properties Analysis

Methyl 3-(bromomethyl)benzoate is a white crystalline powder or crystals . It is soluble in methanol . The safety data sheet indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Scientific Research Applications

  • Organic Synthesis of Other Chemicals

    • Results/Outcomes : The successful incorporation of the bromomethyl group allows for the creation of more complex structures, which can be further modified for specific applications .
  • Functional Group Transformations

    • Results/Outcomes : Successful transformations lead to the formation of new carbon-carbon or carbon-heteroatom bonds, expanding the toolbox for synthetic chemists .
  • Medicinal Chemistry

    • Results/Outcomes : By modifying the structure around the bromomethyl group, scientists aim to enhance drug potency, selectivity, or pharmacokinetic properties .
  • Materials Science

    • Results/Outcomes : The resulting materials may exhibit improved properties, such as adhesion, hydrophobicity, or reactivity .
  • Agrochemicals and Pesticides

    • Results/Outcomes : Effective agrochemicals with targeted activity against pests or pathogens can be developed .
  • Fluorescent Probes and Imaging Agents

    • Results/Outcomes : These probes allow visualization of specific cellular processes or biomolecules, aiding in biological research and diagnostics .

Safety And Hazards

Methyl 3-(bromomethyl)benzoate is considered hazardous. It may cause severe skin burns and eye damage, respiratory irritation, and may cause an allergic skin reaction . It is advised to handle this chemical with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

methyl 3-(bromomethyl)-2-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c1-13-9(12)7-4-2-3-6(5-10)8(7)11/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMIQVNNVKYWPIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301214340
Record name Benzoic acid, 3-(bromomethyl)-2-chloro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301214340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(bromomethyl)-2-chlorobenzoate

CAS RN

920759-94-0
Record name Benzoic acid, 3-(bromomethyl)-2-chloro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=920759-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-(bromomethyl)-2-chloro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301214340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-(bromomethyl)-2-chlorobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of methyl 2-chloro-3-methylbenzoate (3.60 g, 19.4 mmol) in acetonitrile (60 mL) were added 1-bromopyrrolidine-2,5-dione (11.46 g, 64.3 mmol) and 2,2′-(E)-diazen-1,2-diylbis(2-methylpropanenitrile) (960 mg, 5.84 mmol), and the mixture was stirred at 90° C. for 26 hr. The insoluble material was filtered off from the reaction mixture, and the filtrate was concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate=100/0→95/5), and the fractions containing the object product were concentrated under reduced pressure to give the title compound (3.42 g, 66%) as a colorless oil.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
11.46 g
Type
reactant
Reaction Step One
Quantity
960 mg
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
66%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Okaniwa, M Hirose, T Imada, T Ohashi… - Journal of medicinal …, 2012 - ACS Publications
To develop RAF/VEGFR2 inhibitors that bind to the inactive DFG-out conformation, we conducted structure-based drug design using the X-ray cocrystal structures of BRAF, starting from …
Number of citations: 73 pubs.acs.org

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